Mavatrep

Vue d'ensemble

Description

Ce composé est étudié pour son utilisation potentielle comme analgésique, en particulier pour le traitement de la douleur et de l'inflammation . Mavatrep a montré des résultats prometteurs dans les essais cliniques, démontrant sa capacité à réduire la douleur chez les patients atteints de maladies telles que l'arthrose .

Méthodes De Préparation

La synthèse de Mavatrep implique plusieurs étapes, en commençant par la préparation de la structure benzimidazole de base. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau benzimidazole : Cela implique la condensation de l'o-phénylènediamine avec un dérivé d'acide carboxylique approprié en milieu acide pour former le cycle benzimidazole.

Introduction du groupe trifluorométhyle : Le groupe trifluorométhyle est introduit par une réaction de substitution nucléophile utilisant un agent trifluorométhylant.

Formation de la liaison éthényle : La liaison éthényle est formée par une réaction de Wittig, où un ylure de phosphonium réagit avec un aldéhyde pour former l'alcène souhaité.

Couplage final et purification : La dernière étape consiste à coupler le noyau benzimidazole à la liaison éthényle et à purifier le produit par recristallisation ou chromatographie

Les méthodes de production industrielle de this compound impliqueraient probablement l'optimisation de ces étapes de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.

Analyse Des Réactions Chimiques

Mavatrep subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers métabolites. Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound. Les agents réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile peuvent être utilisées pour introduire différents substituants sur la molécule de this compound. .

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de métabolites hydroxylés, tandis que la réduction peut produire des produits désoxygénés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé modèle pour étudier les propriétés et les réactions des antagonistes du TRPV1. Il est également utilisé dans le développement de nouvelles méthodes de synthèse et de conditions réactionnelles.

Biologie : this compound est utilisé pour étudier le rôle des récepteurs TRPV1 dans divers processus biologiques, notamment la perception de la douleur et l'inflammation. Il est également utilisé pour étudier les effets des antagonistes du TRPV1 sur les voies de signalisation cellulaire.

Médecine : this compound est étudié comme traitement potentiel de la douleur et de l'inflammation. .

Industrie : this compound est utilisé dans le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques. .

Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le récepteur TRPV1, un canal ionique dépendant d'un ligand impliqué dans la perception de la douleur et de la chaleur. En bloquant le récepteur TRPV1, this compound empêche l'activation de ce canal par des ligands endogènes tels que la capsaïcine et la chaleur, réduisant ainsi la douleur et l'inflammation . Les cibles moléculaires et les voies impliquées dans l'action de this compound comprennent l'inhibition de l'afflux de calcium et la modulation des voies de signalisation en aval qui médient la douleur et l'inflammation .

Applications De Recherche Scientifique

Mavatrep has several scientific research applications, including:

Chemistry: this compound is used as a model compound to study the properties and reactions of TRPV1 antagonists. It is also used in the development of new synthetic methods and reaction conditions.

Biology: this compound is used to study the role of TRPV1 receptors in various biological processes, including pain perception and inflammation. It is also used to investigate the effects of TRPV1 antagonists on cellular signaling pathways.

Medicine: this compound is being investigated as a potential treatment for pain and inflammation. .

Industry: this compound is used in the development of new pharmaceuticals and therapeutic agents. .

Mécanisme D'action

Mavatrep exerts its effects by selectively antagonizing the TRPV1 receptor, a ligand-gated ion channel involved in the perception of pain and heat. By blocking the TRPV1 receptor, this compound prevents the activation of this channel by endogenous ligands such as capsaicin and heat, thereby reducing pain and inflammation . The molecular targets and pathways involved in the action of this compound include the inhibition of calcium influx and the modulation of downstream signaling pathways that mediate pain and inflammation .

Comparaison Avec Des Composés Similaires

Mavatrep est unique parmi les antagonistes du TRPV1 en raison de sa forte sélectivité et de sa puissance. Les composés similaires incluent :

Capsazepine : Un antagoniste du TRPV1 avec une sélectivité et une puissance inférieures à celles de this compound.

SB-366791 : Un autre antagoniste du TRPV1 avec une structure chimique différente et une puissance inférieure.

AMG 517 : Un antagoniste puissant du TRPV1 avec un mécanisme d'action et un profil pharmacocinétique différents

La singularité de this compound réside dans sa capacité à bloquer sélectivement le récepteur TRPV1 avec un minimum d'effets hors cible, ce qui en fait un candidat prometteur pour le traitement de la douleur et de l'inflammation .

Activité Biologique

Mavatrep, also known as JNJ-39439335, is a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. Its biological activity has been extensively studied in various clinical and preclinical settings, demonstrating significant analgesic effects primarily in the context of pain management, particularly osteoarthritis.

This compound functions by selectively inhibiting the TRPV1 receptor, which plays a crucial role in nociception and the sensation of pain. By blocking this receptor, this compound can attenuate pain signals, making it an attractive candidate for treating conditions characterized by chronic pain, such as osteoarthritis.

Pharmacodynamics and Efficacy

Clinical studies have shown that this compound exhibits notable pharmacodynamic effects. A randomized study indicated that a single dose of this compound resulted in a greater reduction in pain compared to placebo. Specifically, the study demonstrated:

- 4-hour post-dose Sum of Pain Intensity Difference (SPID) : this compound showed a statistically significant improvement with a least square mean difference of 1.5 compared to placebo (p = 0.005).

- Average Daily Pain Scores : Over a week, patients treated with this compound reported lower pain scores (mean NRS score of 3.72) compared to those on placebo (mean NRS score of 4.9) .

Safety Profile

This compound's safety profile has been consistent with its mechanism as a TRPV1 antagonist. Common treatment-emergent adverse events (TEAEs) included:

- Feeling cold (79%)

- Thermohypoesthesia (61%)

- Dysgeusia (58%)

- Paraesthesia (36%)

Notably, 9% of patients experienced minor thermal burns due to decreased heat perception, highlighting the need for patient education regarding heat sensitivity .

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated through several studies, indicating consistent absorption and bioavailability across different formulations. For instance:

- Study Findings : this compound exhibited rapid absorption with a median time to peak concentration (t_max) and maintained stability under various conditions. The formulation studies demonstrated that certain encapsulated forms provided better oral bioavailability and stability at room temperature .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of this compound:

- First-in-Human Study : A double-blind, placebo-controlled trial showed dose-related increases in heat pain detection thresholds and tolerances, confirming its pharmacological activity in humans .

- Osteoarthritis Pain Management : In patients with knee osteoarthritis, this compound significantly improved pain relief compared to placebo over a 7-day period .

Summary Table of Key Findings

Propriétés

IUPAC Name |

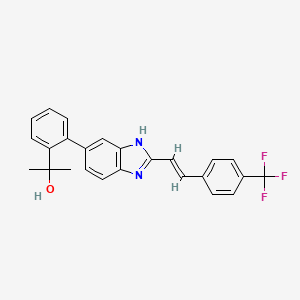

2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDHXXHTBUZRCN-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)C=CC4=CC=C(C=C4)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)/C=C/C4=CC=C(C=C4)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241905 | |

| Record name | Mavatrep | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956274-94-5 | |

| Record name | α,α-Dimethyl-2-[2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-benzimidazol-6-yl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956274-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mavatrep [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956274945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavatrep | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mavatrep | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAVATREP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F197218T99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.